The compound can be referenced in various chemical databases, including PubChem, where it is categorized based on its structural and functional characteristics. Its IUPAC name indicates the presence of a chlorophenyl group, which is significant for its biological activity, particularly in targeting specific receptors in the body.
The synthesis of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate typically involves several key steps:
The molecular structure of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate can be described as follows:
Molecular modeling studies can provide insights into the compound's three-dimensional conformation, which is essential for understanding its reactivity and interaction with biological macromolecules.
The chemical reactivity of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate includes:
The mechanism of action for 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate primarily involves its role as a receptor antagonist.
The physical and chemical properties of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm identity and assess purity.
The applications of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate span various fields:
The compound 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate belongs to the bis-carbamate class, characterized by two carbamate (–OC(O)NH–) linkages in its structure. Its IUPAC name systematically describes:
Carbamates are ester-amide hybrids with general formula R¹OC(O)NR²R³, where resonance restricts C–N bond rotation, creating syn and anti conformers. The energy difference between these rotamers (typically 1.0–1.5 kcal/mol) influences molecular conformation and biological interactions [2] [6]. This compound’s bifunctional design enhances metabolic stability over amides due to resistance to proteases [2] [8].
Table 1: Key Structural Identifiers of the Compound
| Property | Value |
|---|---|
| Systematic Name | 2-(Propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate |
| Molecular Formula | C₁₃H₁₇ClN₂O₄ (inferred from analogs [1] [5]) |
| SMILES | O=C(OCCOC(=O)OC(C)C)NC1=CC=C(Cl)C=C1 |
| Key Functional Groups | Aryl carbamate, Alkyl carbamate, 4-Chlorophenyl, Isopropyl ester |
| Rotamer Stability | ΔG = 1.2–1.5 kcal/mol (anti favored) [2] |
Carbamates emerged in medicinal chemistry in the 1930s with the insecticide physostigmine, followed by therapeutics like the Alzheimer’s drug rivastigmine (2000). Their utility stems from:
The target compound’s bis-carbamate architecture reflects modern strategies to balance stability and biodegradability. Unlike early carbamates, which prioritized potency, contemporary derivatives like this optimize pharmacokinetics through steric shielding of labile groups [2] [6].
4-Chlorophenyl Group
Propan-2-yloxycarbonyl Group
Table 2: Functional Group Contributions to Molecular Properties
| Functional Group | Key Contributions | Biological Impact |
|---|---|---|
| 4-Chlorophenyl | - Electron-withdrawing effect (+σ) - Lipophilicity (π ≈ 1.96) - Steric shielding | Enhanced target affinity Improved membrane permeation |
| Propan-2-yloxycarbonyl | - Metabolic resistance - Steric bulk (ΔEs = 3.2 kcal/mol) - Hydrolytic trigger | Sustained release Acidic stability Prodrug activation |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7